Lead molybdate

Descripción general

Descripción

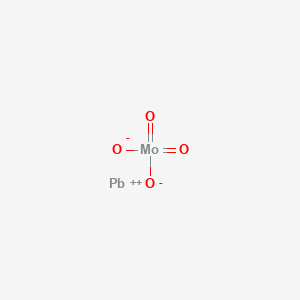

Lead molybdate, with the chemical formula PbMoO₄, is a compound that occurs naturally as the mineral wulfenite. It is known for its vibrant colors, ranging from yellow to orange-red, and its tetragonal crystal structure. This compound is a significant material in various scientific and industrial applications due to its unique optical and electronic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lead molybdate can be synthesized through several methods, including:

Co-precipitation Method: This involves reacting lead acetate trihydrate with ammonium heptamolybdate tetrahydrate in an aqueous solution.

Hydrothermal Method: This method involves the reaction of lead nitrate and sodium molybdate in a hydrothermal reactor at elevated temperatures and pressures.

Microwave-Assisted Hydrothermal Route: This method uses microwave radiation to heat the reaction mixture, leading to the formation of this compound with controlled particle size and morphology.

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale hydrothermal synthesis due to its efficiency and ability to produce high-purity crystals. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize yield and product quality .

Análisis De Reacciones Químicas

Lead molybdate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, particularly in the presence of cerium ions.

Photocatalytic Reactions: this compound exhibits photocatalytic activity under ultraviolet light.

Substitution Reactions: this compound can undergo substitution reactions where lead ions are replaced by other metal ions, altering its properties and applications.

Common Reagents and Conditions:

Oxidizing Agents: Cerium (IV) ions are commonly used in redox reactions involving this compound.

Reducing Agents: Hydrogen peroxide and other reducing agents can be used in photocatalytic reduction reactions.

Reaction Conditions: These reactions typically occur under controlled pH and temperature conditions to ensure optimal performance and product formation.

Major Products Formed:

Photocatalytic Reduction Products: The reduction of hexavalent chromium results in the formation of trivalent chromium, which is less toxic and more environmentally friendly.

Substitution Products: Substitution reactions can lead to the formation of various this compound derivatives with different metal ions, each exhibiting unique properties.

Aplicaciones Científicas De Investigación

Scintillation Detectors

Overview

Lead molybdate is a promising material for use in scintillation detectors, particularly in the search for neutrinoless double beta decay. The scintillation properties of this compound crystals have been extensively studied, revealing their potential for high energy resolution and low internal background noise.

Key Findings

- Single Crystal Growth : Research has demonstrated successful synthesis of this compound crystals using ancient lead and deeply purified molybdenum oxide via the Czochralski technique. These crystals exhibited enhanced scintillation light yield after annealing, achieving up to 127% of the reference crystal under gamma-ray excitation .

- Applications in High Energy Physics : The unique luminescence properties make this compound suitable for cryogenic phonon scintillation detectors used in experiments like AMoRE and CUPID-Mo, which are focused on dark matter and neutrino physics .

Optoelectronics

Overview

this compound has been identified as a valuable material in optoelectronic applications due to its favorable optical properties.

Key Applications

- Acousto-Optical Devices : The material's ability to manipulate light through acoustic waves positions it well for use in acousto-optical devices, which are utilized in various technologies including signal processing and laser modulation .

- Photonic Devices : Its high refractive index and transparency in the visible range make it an excellent candidate for photonic applications, including waveguides and optical filters .

Photocatalysis

Overview

The photocatalytic properties of this compound have been explored for environmental applications, particularly in the degradation of pollutants.

Research Insights

- Pollutant Degradation : Studies have indicated that this compound can effectively degrade organic pollutants under UV light irradiation, making it a potential material for wastewater treatment solutions .

- Synthesis Techniques : Various synthesis methods have been developed to optimize the photocatalytic efficiency of this compound, including sol-gel processes and hydrothermal methods .

Protective Agent Against Lead Toxicity

Overview

Sodium molybdate has been investigated as a protective agent against lead intoxication, demonstrating significant biochemical protective effects.

Case Study Findings

- Animal Studies : Research involving rats indicated that sodium molybdate supplementation significantly reduced lead accumulation in blood and tissues while restoring disrupted biochemical parameters caused by lead exposure. This suggests its potential role in mitigating the effects of lead poisoning .

Mecanismo De Acción

The mechanism by which lead molybdate exerts its effects involves several molecular targets and pathways:

Photocatalytic Mechanism: Under ultraviolet light, this compound generates electron-hole pairs that participate in redox reactions.

Redox Reactions: The presence of cerium ions facilitates redox reactions on the surface of this compound, enhancing its photocatalytic activity.

Surface Adsorption: this compound can adsorb various molecules on its surface, altering its electronic structure and enhancing its catalytic properties.

Comparación Con Compuestos Similares

Lead molybdate can be compared with other molybdate compounds, such as:

Calcium Molybdate (CaMoO₄): Similar to this compound, calcium molybdate is used in photocatalysis and optoelectronics.

Sodium Molybdate (Na₂MoO₄): Sodium molybdate is more soluble in water and is commonly used in industrial applications as a corrosion inhibitor and in agriculture as a micronutrient.

Zinc Molybdate (ZnMoO₄): Zinc molybdate is used in flame retardants and pigments.

Uniqueness of this compound: this compound’s unique combination of optical, electronic, and photocatalytic properties makes it a versatile material for various applications. Its ability to undergo redox reactions and its high stability under different conditions further enhance its utility in scientific research and industrial applications .

Actividad Biológica

Lead molybdate () is an inorganic compound that has garnered attention due to its unique properties and potential biological activities. This compound is primarily studied in the context of its role as a lead salt in various applications, including its use in phosphors and as a reagent in analytical chemistry. However, understanding its biological activity is crucial for assessing its environmental and health implications.

The biological activity of this compound is closely tied to the behavior of molybdenum (Mo) in biological systems. Molybdenum is an essential trace element that plays a critical role in various enzymatic processes. In organisms, molybdenum must be complexed with pterin compounds to form the molybdenum cofactor (Moco), which is vital for the activity of several enzymes, including:

- Sulfite oxidase : Involved in sulfur metabolism.

- Xanthine oxidase : Plays a role in purine degradation.

- Aldehyde oxidase : Involved in the oxidation of aldehydes.

This compound, when introduced into biological systems, may influence these enzymatic pathways either positively or negatively depending on concentration and exposure duration.

Toxicological Profile

The toxicological profile of this compound is significant due to the presence of lead, a well-known toxic heavy metal. Studies indicate that exposure to lead compounds can result in various health issues, including neurotoxicity, reproductive toxicity, and developmental disorders. The relationship between lead exposure and metabolic disorders has been documented, highlighting the need for careful consideration of this compound's biological effects.

Key Findings from Toxicological Studies

- Metabolic Disruption : Exposure to molybdate has been shown to disrupt metabolic processes in organisms. A study noted significant changes in serum metabolites, indicating potential metabolic disorders linked to molybdate exposure .

- Enzymatic Activity : The presence of lead may inhibit the activity of molybdoenzymes, potentially leading to deficiencies in critical metabolic pathways .

Case Studies

- Plant Growth Inhibition : Research involving Arabidopsis thaliana demonstrated that molybdate deprivation resulted in reduced growth and impaired enzyme activity associated with nitrogen metabolism . This highlights the dual role of molybdate as both an essential nutrient and a potential inhibitor when present as this compound.

- Animal Studies : In rodent models, exposure to sodium molybdate resulted in alterations in copper metabolism without significant acute toxicity at low concentrations . These findings suggest that while molybdate itself can be beneficial at trace levels, its interaction with other metals like lead complicates its biological activity.

Summary of Biological Effects

Propiedades

IUPAC Name |

dioxido(dioxo)molybdenum;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.4O.Pb/q;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUNRGGMKUAPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] | |

| Record name | Lead molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10190-55-3 | |

| Record name | Lead molybdate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010190553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead molybdenum oxide (PbMoO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD MOLYBDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGP849K028 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.